molecular formula C17H29ClN2O2 B15342154 Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride CAS No. 32305-18-3

Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride

Cat. No.: B15342154
CAS No.: 32305-18-3
M. Wt: 328.9 g/mol
InChI Key: XYRYMUHQPRFZMG-UHFFFAOYSA-N
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Description

Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride (hereafter referred to as the target compound) is a substituted acetamide derivative featuring a dimethylaminopropyl chain and a thymyloxy (5-methyl-2-isopropylphenoxy) group. The dimethylaminopropyl moiety enhances solubility and bioavailability, while the aryloxy substituent (thymyloxy) may influence receptor binding or metabolic stability.

Properties

CAS No.

32305-18-3

Molecular Formula

C17H29ClN2O2

Molecular Weight

328.9 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide;hydrochloride

InChI

InChI=1S/C17H28N2O2.ClH/c1-13(2)15-8-7-14(3)11-16(15)21-12-17(20)18-9-6-10-19(4)5;/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,18,20);1H

InChI Key

XYRYMUHQPRFZMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCCCN(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride typically involves the reaction of 3-(dimethylamino)propylamine with an appropriate acyl chloride or anhydride to form the acetamide linkage. The thymyloxy group is introduced through a subsequent reaction with a thymol derivative under controlled conditions. The final product is then converted to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride involves its interaction with specific molecular targets. The dimethylamino propyl chain can interact with biological receptors, while the thymyloxy group may enhance binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound shares a common acetamide backbone with modifications in the substituents. Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features/Activity
Target Compound: Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride Thymyloxy (5-methyl-2-isopropylphenoxy) Not explicitly provided Hypothesized enhanced lipophilicity
N-[3-(dimethylamino)propyl]-2-(8-quinolinyloxy)acetamide 8-Quinolinyloxy C₁₆H₂₁N₃O₂ 287.36 Potential antimicrobial activity
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride 4-Hydroxyquinoline-2-carboxamide C₁₅H₂₀ClN₃O₂ 309.79 Antiparasitic/antimicrobial applications
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) 3-(3-Fluorophenyl)-1H-indazol-1-yl Not provided EC₅₀ = 6.9 ± 0.2 μM vs. T. brucei
N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide Morpholinomethyl, 4-hydroxyquinoline C₁₉H₂₆N₄O₃ 358.43 Higher molar mass, complex substituents

Key Observations :

  • Substituent Effects: The thymyloxy group in the target compound likely increases steric bulk compared to smaller groups like methoxyphenoxy (e.g., N-[3-(dimethylamino)propyl]-2-(4-methoxyphenoxy)acetamide ). This may reduce solubility but improve membrane permeability.
  • Biological Activity: Analogs such as DDU86439 demonstrate potent activity against Trypanosoma brucei (EC₅₀ in μM range) , suggesting the dimethylaminopropyl-acetamide scaffold is critical for targeting parasitic enzymes.
  • Hydrochloride Salt: The monohydrochloride form enhances water solubility, a feature shared with compounds like N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride .

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